molecular formula C10H11NO4 B13644708 Methyl 2-(2-methyl-6-nitrophenyl)acetate

Methyl 2-(2-methyl-6-nitrophenyl)acetate

Cat. No.: B13644708
M. Wt: 209.20 g/mol
InChI Key: OWQOXLZIBRKHIS-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-6-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methyl group and a nitro group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-methyl-6-nitrophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-(2-methyl-6-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-6-nitrophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong bases like sodium hydroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide, water.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: 2-(2-methyl-6-aminophenyl)acetic acid.

    Reduction: 2-(2-methyl-6-nitrophenyl)acetic acid.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Methyl 2-(2-methyl-6-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-methyl-6-nitrophenyl)acetate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may have different biological activities. The compound’s interactions with molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Methyl 2-(2-methyl-6-nitrophenyl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(2-nitrophenyl)acetate: Lacks the methyl group on the phenyl ring.

    Methyl 2-(4-nitrophenyl)acetate: Has the nitro group in a different position on the phenyl ring.

    Ethyl 2-(2-methyl-6-nitrophenyl)acetate: Has an ethyl ester group instead of a methyl ester group.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 2-(2-methyl-6-nitrophenyl)acetate

InChI

InChI=1S/C10H11NO4/c1-7-4-3-5-9(11(13)14)8(7)6-10(12)15-2/h3-5H,6H2,1-2H3

InChI Key

OWQOXLZIBRKHIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)OC

Origin of Product

United States

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